molecular formula C17H18N4O6 B4560640 N-(2-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide

N-(2-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide

Cat. No.: B4560640
M. Wt: 374.3 g/mol
InChI Key: LYYNORHOZWWIAS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C17H18N4O6 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.12263431 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Compounds and Biological Activity

Research has demonstrated the synthesis and biological activity of coordination compounds involving similar chemical structures. For example, compounds containing methoxyphenyl and nitrophenoxy groups have been synthesized and their structures studied through X-ray diffraction analysis. These compounds have shown antimicrobial and antifungal activity towards strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents (Gulea et al., 2019).

Cytotoxicity of Pyrazole Derivatives

The synthesis of pyrazole derivatives has been explored for their cytotoxic activities. By reacting similar compounds with hydrazine hydrate, new derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential of these compounds in cancer therapy applications (Hassan et al., 2014).

Electrochemical Properties and Electrochromic Behaviors

The synthesis of aromatic polyamines containing methoxyphenyl groups has been reported, showcasing their electrochemical properties and electrochromic behaviors. These compounds exhibit high thermal stability and solubility in organic solvents, suggesting their utility in developing materials for optical and electronic applications (Liou & Lin, 2009).

Antihypertensive Agents

The synthesis of thiosemicarbazides and triazoles starting from compounds containing methoxyphenyl groups has been investigated for their potential as antihypertensive α-blocking agents. Pharmacological screening indicated significant activity, demonstrating the application of these compounds in designing new antihypertensive drugs (Abdel-Wahab et al., 2008).

Antibacterial Activity

Novel compounds synthesized from methoxyphenyl groups have been evaluated for their antibacterial activity. The synthesis involves creating new thieno[2,3-c]pyridazines and triazenopyrazoles, which have been tested against various bacterial strains, offering insights into developing new antibacterial agents (Al-Kamali et al., 2014).

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6/c1-11-9-12(7-8-14(11)21(24)25)27-10-16(22)19-20-17(23)18-13-5-3-4-6-15(13)26-2/h3-9H,10H2,1-2H3,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYNORHOZWWIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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